molecular formula C23H24N2O4S B2810288 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide CAS No. 897612-02-1

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide

Cat. No.: B2810288
CAS No.: 897612-02-1
M. Wt: 424.52
InChI Key: IQYFGLYIMALBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline scaffold fused with a methylsulfonyl group at position 1 and a substituted naphthamide moiety at position 5.

Properties

IUPAC Name

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-21-13-11-16-7-4-5-9-19(16)22(21)23(26)24-18-12-10-17-8-6-14-25(20(17)15-18)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYFGLYIMALBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the naphthamide core: This can be achieved through the reaction of 2-ethoxynaphthalene with an appropriate amine under acidic or basic conditions.

    Introduction of the tetrahydroquinoline moiety: This step involves the cyclization of a suitable precursor, such as an aniline derivative, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Feature Target Compound Compound [1] Etophylline ()
Core Structure 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline with oxazole and nitrophenyl Xanthine (purine derivative)
Key Substituents - 1-Methylsulfonyl
- 7-Naphthamide (2-ethoxy)
- 4-Pyrrolidinone
- 2-(4-Nitrophenyl)
- 5-(5-Phenyl-1,2-oxazol-3-yl)
7-(2-Hydroxyethyl)
- 1,3-Dimethyl
Molecular Weight ~450–500 g/mol (estimated) 498.53 g/mol 224.2 g/mol
Functional Groups Sulfonamide, ethoxy, naphthamide Nitro, oxazole, pyrrolidinone Hydroxyethyl, xanthine
Potential Bioactivity Hypothesized kinase inhibition or GPCR modulation (based on sulfonamide) Anticancer or antimicrobial (inferred from oxazole and nitro groups) Bronchodilation (xanthine class activity)

Key Structural and Functional Differences

Core Modifications: The target compound’s methylsulfonyl group at position 1 is a strong electron-withdrawing group (EWG), which may enhance metabolic stability compared to the nitro group in ’s compound, which is redox-sensitive and prone to metabolic reduction . The naphthamide moiety in the target compound introduces a bulky aromatic system, likely favoring π-π stacking interactions with hydrophobic protein pockets.

The pyrrolidinone in ’s compound introduces a lactam ring, enabling hydrogen-bond donor/acceptor interactions absent in the target compound’s sulfonamide .

Crystallographic Behavior :

  • ’s compound exhibits distinct torsional angles (e.g., 47.0° for oxazole-phenyl rotation), influencing crystal packing via O/N–H···O bonds . The target compound’s ethoxy group may adopt similar torsional flexibility, affecting solubility and solid-state stability.

Hypothesized Pharmacological Profiles

  • Target Compound: Likely targets kinases or GPCRs due to sulfonamide’s prevalence in kinase inhibitors (e.g., dasatinib) and tetrahydroquinoline’s role in serotonin receptor modulators.
  • Compound : Oxazole and nitro groups suggest antimicrobial or antiproliferative activity, as seen in oxazole-containing drugs like oxacillin .
  • Etophylline: Confirmed bronchodilatory effects via adenosine receptor antagonism, typical of xanthines .

Biological Activity

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity based on available research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

Molecular Weight: 346.44 g/mol

Chemical Characteristics:

  • Solubility: Soluble in organic solvents
  • Stability: Stable under normal conditions but sensitive to light and moisture

The biological activity of this compound primarily involves its interaction with cellular targets that modulate various biochemical pathways.

Key Mechanisms:

  • P2X7 Receptor Antagonism: This compound has been identified as a potential antagonist of the P2X7 receptor, which plays a crucial role in inflammatory responses and pain signaling. Inhibition of this receptor may lead to reduced pain sensation and inflammation .
  • Cytotoxic Activity: Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving DNA crosslinking and apoptosis induction .

In Vitro Studies

In vitro studies conducted on various cancer cell lines have demonstrated the cytotoxic potential of the compound. For instance, it was observed that:

  • Cell Lines Tested: EMT6 murine mammary carcinoma cells and CHO cells.
  • Concentration: At a concentration of 50 μM, significant cell death was induced in hypoxic conditions without affecting well-oxygenated normal cells.
Cell LineConcentration (μM)Cell Viability (%)Remarks
EMT6505 logs killHigh selectivity for hypoxic cells
CHO505 logs killSimilar effects as EMT6

Case Studies

One notable study involved the use of this compound in a murine model with established solid tumors. The results indicated that the compound effectively targeted hypoxic regions within tumors, leading to substantial tumor regression while sparing normal tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with a potential for oral bioavailability. However, detailed pharmacokinetic studies are necessary to confirm these findings.

Q & A

Q. What are the critical steps and reagents for synthesizing 2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide?

The synthesis typically involves:

  • Formation of the tetrahydroquinoline core : Starting from an aniline derivative, catalytic hydrogenation or reductive cyclization is used to construct the tetrahydroquinoline scaffold .
  • Sulfonylation : Introduction of the methylsulfonyl group via reaction with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Amide coupling : The naphthamide moiety is introduced using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the molecular structure and functional groups (e.g., sulfonyl, ethoxy, and amide linkages) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and purity .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and assesses purity (>98% is typical for research-grade material) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in substituents (e.g., ethylsulfonyl vs. methylsulfonyl) using assays like enzyme inhibition or receptor binding .
  • Computational Modeling : Molecular docking or MD simulations predict binding affinities and explain activity differences .
  • Orthogonal Validation : Cross-validate results using multiple assays (e.g., SPR for binding kinetics and cellular assays for functional effects) .

Q. What strategies optimize the sulfonylation step during synthesis?

  • Reagent Selection : Use methylsulfonyl chloride with a non-nucleophilic base (e.g., pyridine) to minimize side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Temperature Control : Maintain 0–5°C to suppress hydrolysis and improve yield .

Q. What methodologies identify the biological targets of this compound?

  • Affinity Chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates .
  • Kinase Profiling : Screen against kinase panels to identify inhibitory activity .
  • Transcriptomic Analysis : RNA-seq or CRISPR-Cas9 screens reveal downstream pathways affected by the compound .

Q. How do researchers address low yields in the final amide coupling step?

  • Coupling Agent Alternatives : Replace EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for sterically hindered amines .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency .
  • Pre-activation of Carboxylic Acids : Pre-form the active ester intermediate to enhance reactivity .

Q. What analytical approaches validate the compound’s stability under biological conditions?

  • Plasma Stability Assays : Incubate with plasma or serum and quantify degradation via LC-MS .
  • Forced Degradation Studies : Expose to heat, light, or acidic/basic conditions to identify degradation products .
  • Metabolite Profiling : Use hepatocyte models or microsomal preparations to track metabolic pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, receptor expression) to identify sensitivity factors .
  • Dose-Response Curves : Calculate IC50_{50} values under standardized conditions (e.g., 72-hour exposure) .
  • Mechanistic Follow-Up : Use siRNA knockdown or inhibitors to test hypotheses (e.g., apoptosis vs. necrosis) .

Q. What causes variability in enzymatic inhibition assays for this compound?

  • Enzyme Source : Differences in recombinant vs. native enzyme purity or post-translational modifications .
  • Assay Conditions : Standardize pH, ionic strength, and co-factor concentrations .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .

Structural and Functional Comparisons

Q. How does the methylsulfonyl group influence solubility and bioavailability compared to ethylsulfonyl analogs?

  • Solubility Testing : Measure logP values using shake-flask or chromatographic methods .
  • Permeability Assays : Use Caco-2 monolayers or PAMPA to predict intestinal absorption .
  • Crystallography : Compare crystal structures to assess hydrogen-bonding interactions with water .

Q. What structural features differentiate this compound from naphthamide-based inhibitors in clinical trials?

  • Core Modifications : The tetrahydroquinoline scaffold vs. isoquinoline or quinazoline cores in other inhibitors .
  • Substituent Analysis : The ethoxy group at position 2 of the naphthamide may reduce off-target effects compared to methoxy analogs .

Methodological Resources

  • Synthesis Protocols : Refer to for step-by-step guidelines.
  • Analytical Standards : Use USP/NF monographs () for purity criteria.
  • Safety Data : Follow for OSHA-compliant handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.